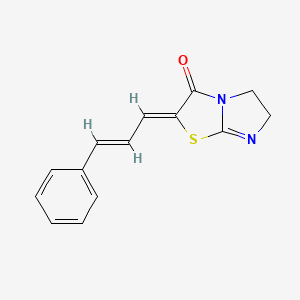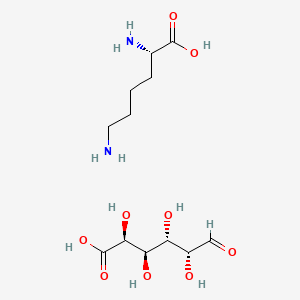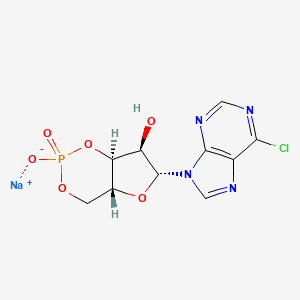
myo-Inositol, 1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myo-Inositol, 1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate): is a complex organic compound that belongs to the family of inositol phosphates. It is characterized by the presence of a myo-inositol ring, a methoxy group, an octadecyloxy chain, and a hydrogen phosphate group. This compound is known for its significant role in various biochemical and physiological processes, particularly in signal transduction and membrane biogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of myo-Inositol, 1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate) typically involves multiple steps, starting from myo-inositol. The process includes the protection of hydroxyl groups, selective functionalization, and subsequent deprotection. The key steps involve:
Protection of Hydroxyl Groups: Using protecting groups such as acetyl or benzyl groups to prevent unwanted reactions.
Functionalization: Introduction of the methoxy and octadecyloxy groups through nucleophilic substitution reactions.
Phosphorylation: Addition of the hydrogen phosphate group using reagents like phosphorus oxychloride (POCl3) or phosphoric acid derivatives.
Deprotection: Removal of the protecting groups to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of inositol phosphates with higher oxidation states.
Reduction: Reduction reactions can target the phosphate group, converting it to phosphite or hypophosphite derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like alkoxides, thiolates, or amines in the presence of suitable catalysts.
Major Products: The major products formed from these reactions include various inositol phosphate derivatives, phosphite compounds, and substituted inositol analogs .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor for the synthesis of complex inositol derivatives.
- Studied for its role in signal transduction pathways .
Biology:
- Investigated for its involvement in cellular processes such as membrane biogenesis and intracellular signaling.
- Used in studies related to plant growth and development .
Medicine:
- Explored for its potential therapeutic effects in treating metabolic disorders and neurological conditions.
- Studied for its role in insulin signaling and glucose metabolism .
Industry:
- Utilized in the formulation of pharmaceuticals and nutraceuticals.
- Applied in the development of biochemical assays and diagnostic tools .
Wirkmechanismus
The mechanism of action of myo-Inositol, 1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate) involves its interaction with specific molecular targets and pathways. It primarily acts as a signaling molecule, modulating various intracellular pathways. The compound binds to inositol receptors and enzymes, influencing processes such as:
Signal Transduction: Activation of phosphoinositide 3-kinase (PI3K) and protein kinase C (PKC) pathways.
Membrane Biogenesis: Involvement in the synthesis of phosphatidylinositol and other membrane lipids.
Vergleich Mit ähnlichen Verbindungen
D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[(1-oxononadecyl)oxy]propyl hydrogen phosphate]: Similar structure but with a hydroxyl group instead of a methoxy group.
PX-316: Another inositol phosphate derivative with different functional groups.
Uniqueness: Myo-Inositol, 1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate) is unique due to its specific combination of functional groups, which confer distinct biochemical properties. Its methoxy and octadecyloxy groups provide unique interactions with cellular membranes and signaling molecules, distinguishing it from other inositol phosphates .
Eigenschaften
CAS-Nummer |
90366-45-3 |
|---|---|
Molekularformel |
C28H57O11P |
Molekulargewicht |
600.7 g/mol |
IUPAC-Name |
[(2R)-2-methoxy-3-octadecoxypropyl] [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C28H57O11P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-37-20-22(36-2)21-38-40(34,35)39-28-26(32)24(30)23(29)25(31)27(28)33/h22-33H,3-21H2,1-2H3,(H,34,35)/t22-,23?,24-,25+,26+,27+,28?/m1/s1 |
InChI-Schlüssel |
DCTHFLQQSOZFLG-WBSOPEBDSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


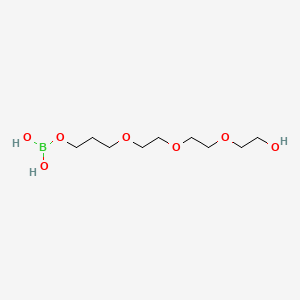
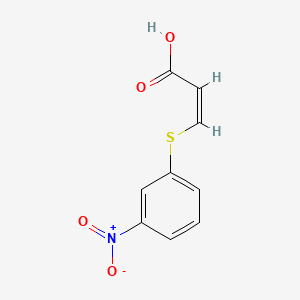

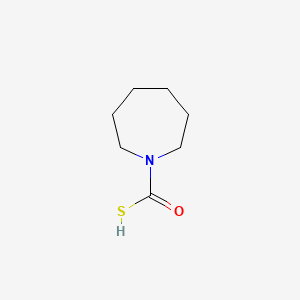

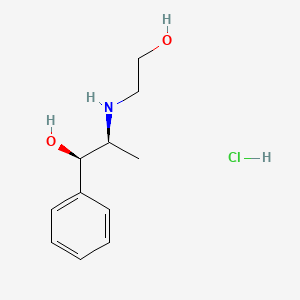
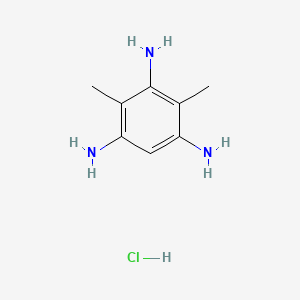
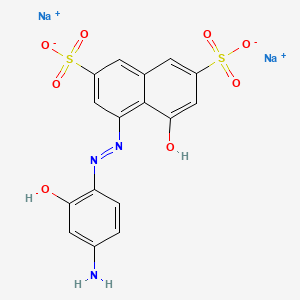

![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)
